![molecular formula C17H25F2N5O2 B6812750 1-[2-[4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]-2-oxoethyl]azepan-2-one](/img/structure/B6812750.png)
1-[2-[4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]-2-oxoethyl]azepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-[4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]-2-oxoethyl]azepan-2-one is a complex organic compound that belongs to the class of imidazole derivatives. This compound contains multiple functional groups, including an imidazole ring, a piperazine moiety, and an azepan-2-one core. These structural features confer unique chemical and biological properties, making it a compound of interest in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[2-[4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]-2-oxoethyl]azepan-2-one can be synthesized through multi-step organic reactions. Common starting materials might include imidazole derivatives, piperazine, and azepan-2-one derivatives. Reactions typically involve nucleophilic substitution, amidation, and cyclization steps. Specific catalysts, solvents, and conditions vary depending on the desired yield and purity.
Industrial Production Methods: In industrial settings, the synthesis of this compound would involve scaled-up versions of laboratory methods. This could include continuous flow reactors, high-efficiency purification techniques like column chromatography, and strict control of reaction parameters to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-[2-[4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]-2-oxoethyl]azepan-2-one can undergo various chemical reactions:
Oxidation: May involve the oxidation of the imidazole ring or other functional groups, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could target carbonyl groups, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitutions on the imidazole or piperazine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed: The specific products depend on the reaction conditions and the type of reaction. Oxidation might produce oxidized imidazole derivatives, while reduction could yield alcohol or amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 1-[2-[4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]-2-oxoethyl]azepan-2-one is used as a building block for synthesizing more complex molecules.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor bindings due to its multi-functional structure.
Medicine: This compound is explored for its potential therapeutic applications, particularly in developing drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, it may be used in the synthesis of specialty chemicals or as an intermediate in manufacturing active pharmaceutical ingredients.
Mechanism of Action
The compound's mechanism of action often involves interactions with specific molecular targets like enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the piperazine moiety can enhance binding affinity. The difluoromethyl group can increase the compound's metabolic stability and bioavailability.
Comparison with Similar Compounds
1-[2-[4-[[1-(Trifluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]-2-oxoethyl]azepan-2-one.
1-[2-[4-[[1-(Difluoromethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]-2-oxoethyl]azepan-2-one.
Uniqueness: Compared to its analogs, 1-[2-[4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]-2-oxoethyl]azepan-2-one features a specific combination of functional groups that may enhance its biological activity and selectivity, offering distinct advantages in pharmaceutical research.
This was a lot of info at once. What next?
Properties
IUPAC Name |
1-[2-[4-[[1-(difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]-2-oxoethyl]azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25F2N5O2/c18-17(19)24-7-5-20-14(24)12-21-8-10-22(11-9-21)16(26)13-23-6-3-1-2-4-15(23)25/h5,7,17H,1-4,6,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRDCFATDOZRRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CC(=O)N2CCN(CC2)CC3=NC=CN3C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25F2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-pyridin-4-ylpyrrolidine-1-carboxamide](/img/structure/B6812673.png)
![N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide](/img/structure/B6812675.png)
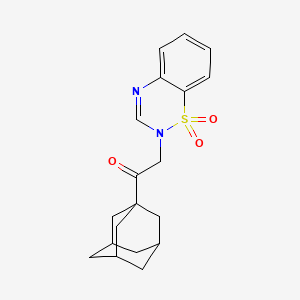
![2-[4-(2,3-dihydro-1H-indene-4-carbonyl)-1,4-diazepan-1-yl]-N-ethylacetamide](/img/structure/B6812691.png)
![6,6a,7,8,9,11-Hexahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl-(6-methyl-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone](/img/structure/B6812702.png)
![3,4-dimethyl-N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-6-oxo-1H-pyridazine-5-carboxamide](/img/structure/B6812708.png)
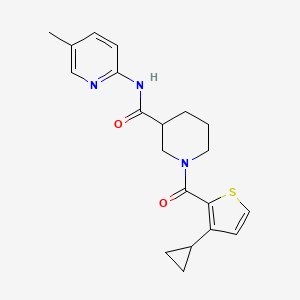
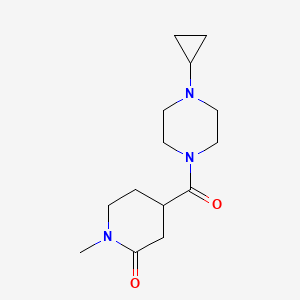
![4-Azatricyclo[4.3.1.13,8]undecan-4-yl-(2,5-dimethylpyrazol-3-yl)methanone](/img/structure/B6812736.png)
![6-methyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B6812738.png)
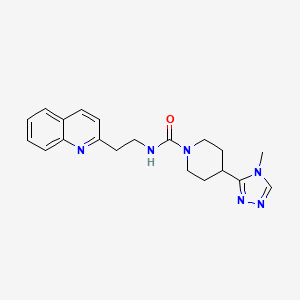
![N-[1-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylamino)-2-oxoethyl]piperidin-4-yl]cyclohexanecarboxamide](/img/structure/B6812758.png)
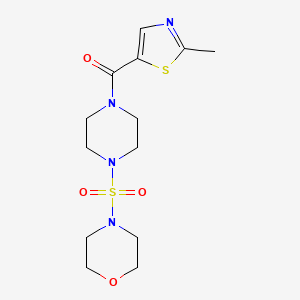
![1-(1,1-Dioxothiolan-3-yl)-1-methyl-3-[(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]urea](/img/structure/B6812771.png)
